2-Hydrazineylthiazole-5-carbonitrile
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Overview
Description
2-Hydrazineylthiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C₄H₄N₄S. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazineylthiazole-5-carbonitrile typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazineylthiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Hydrazineylthiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antitubercular agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Hydrazineylthiazole-5-carbonitrile involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes such as KasA protein in Mycobacterium tuberculosis, inhibiting its function and thereby exerting its antimicrobial effects.
Pathways Involved: The inhibition of KasA protein disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall.
Comparison with Similar Compounds
2-Aminothiazole: Another thiazole derivative with significant biological activity, including antimicrobial and anticancer properties.
Pyridine Appended 2-Hydrazinylthiazole Derivatives: These compounds have been synthesized to enhance the antimicrobial activity against Mycobacterium tuberculosis.
Uniqueness: 2-Hydrazineylthiazole-5-carbonitrile is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C4H4N4S |
---|---|
Molecular Weight |
140.17 g/mol |
IUPAC Name |
2-hydrazinyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C4H4N4S/c5-1-3-2-7-4(8-6)9-3/h2H,6H2,(H,7,8) |
InChI Key |
ZBXBUZTXORXXNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)NN)C#N |
Origin of Product |
United States |
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